

A comparative analysis of the 13C NMR shifts of C7 alkane isomers

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A Comparative Analysis of the ¹³C NMR Shifts of C7 Alkane Isomers

For researchers, scientists, and drug development professionals, understanding the subtle differences in the spectral properties of closely related molecules is crucial for structural elucidation and quality control. This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the nine structural isomers of heptane (C₇H₁₆). The data presented herein offers a clear distinction between these isomers based on the chemical environment of their carbon atoms.

Data Presentation: ¹³C NMR Chemical Shifts of C7 Alkane Isomers

The ¹³C NMR chemical shifts of the nine isomers of C7 alkane are summarized in the table below. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The number of unique carbon signals is a direct consequence of the molecular symmetry of each isomer.



Isomer Name	Structure	Number of Unique ¹³ C Signals	Chemical Shifts (δ, ppm)
n-Heptane	CH3(CH2)5CH3	4	14.1 (C1), 22.7 (C2), 31.9 (C3), 29.2 (C4)
2-Methylhexane	(CH3)2CH(CH2)3CH3	6	22.7 (C1, C1'), 28.0 (C2), 41.8 (C3), 23.2 (C4), 32.4 (C5), 14.2 (C6)
3-Methylhexane	CH3CH2CH(CH3) (CH2)2CH3	7	11.5 (C1), 29.6 (C2), 36.8 (C3), 19.3 (C3- CH ₃), 39.0 (C4), 20.8 (C5), 14.4 (C6)
2,2-Dimethylpentane	(CH3)3C(CH2)2CH3	5	29.1 (C1, C1', C1"), 32.2 (C2), 47.9 (C3), 17.9 (C4), 14.4 (C5)
2,3-Dimethylpentane	(CH3)2CHCH(CH3)CH 2CH3	6	15.7 (C1), 20.4 (C1'), 34.7 (C2), 41.9 (C3), 11.5 (C4), 26.1 (C5)
2,4-Dimethylpentane	(CH3)2CHCH2CH(CH3	3	22.5 (C1, C1', C5, C5'), 24.8 (C2, C4), 43.6 (C3)
3,3-Dimethylpentane	CH3CH2C(CH3)2CH2C H3	4	8.6 (C1, C5), 33.9 (C2, C4), 36.3 (C3), 26.1 (C3-CH ₃)
3-Ethylpentane	(CH₃CH₂)₃CH	3	11.8 (C1, C1', C1"), 25.8 (C2, C2', C2"), 42.9 (C3)
2,2,3-Trimethylbutane	(CH3)3CCH(CH3)2	4	27.2 (C1, C1', C1"), 33.0 (C2), 38.3 (C3), 16.3 (C4, C4')



Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality ¹³C NMR spectra of liquid alkane samples.

- 1. Sample Preparation:
- Sample Purity: Ensure the alkane isomer is of high purity (≥98%) to avoid interference from impurities.
- Solvent: Use a deuterated solvent, typically chloroform-d (CDCl₃), for locking the magnetic field and as an internal reference.[1][2][3][4][5][6]
- Concentration: Prepare a solution of approximately 5-10% (v/v) of the alkane isomer in the deuterated solvent.
- Reference Standard: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.0 ppm.[1][2][3][4][5][6]
- NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.
- 2. NMR Spectrometer Setup and Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.
- Probe: A broadband or carbon-observe probe is used.
- Tuning and Matching: The probe should be tuned to the ¹³C frequency and matched to the instrument's impedance.
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
- Acquisition Parameters:



- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Number of Scans (NS): A sufficient number of scans (typically ranging from 128 to 1024) should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
- Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
- Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is used to cover the entire range of possible carbon chemical shifts.

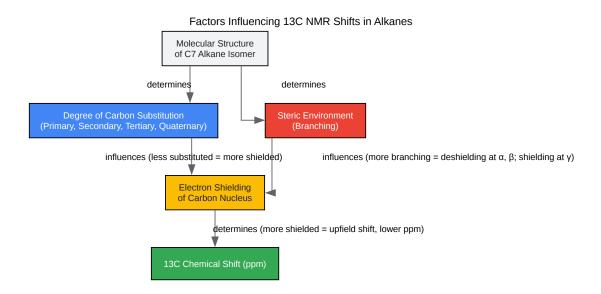
3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift scale is referenced to the TMS signal at 0.0 ppm.
- Peak Picking: The chemical shifts of the peaks are determined.

Factors Influencing ¹³C NMR Chemical Shifts in Alkanes

The chemical shift of a carbon atom in an alkane is primarily influenced by its local electronic environment. The degree of substitution (primary, secondary, tertiary, or quaternary) and the steric environment are the key factors determining the ¹³C chemical shift.





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Caption: Logical relationship between molecular structure and ¹³C NMR chemical shifts in alkanes.

This guide provides a foundational understanding of the ¹³C NMR spectral differences among C7 alkane isomers. The provided data and protocols can serve as a valuable resource for the identification and characterization of these and other saturated hydrocarbons.

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